molecular formula C19H28N2O6 B1311321 (R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid CAS No. 159634-89-6

(R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid

Cat. No.: B1311321
CAS No.: 159634-89-6
M. Wt: 380.4 g/mol
InChI Key: MSSOZMTZHUAWDU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Forms and Molecular Conformation

The study of polymorphic forms and molecular conformation of related compounds has provided insights into the structural characteristics essential for the design of peptides and polymers. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound closely related to our molecule of interest, demonstrates the formation of hydrogen-bonded parallel β-sheet-like tapes in its polymorphic forms. This suggests potential applications in designing peptide structures with specific secondary structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis and Evaluation of Antimicrobial Activity

Research into synthesizing new compounds from our molecule of interest has led to the development of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds have been evaluated for their antimicrobial activities, with some showing strong activities against tested microorganisms. This highlights the molecule's utility in creating new antimicrobial agents (Pund et al., 2020).

Chiral Monomer Precursors for Polyamide Synthesis

The molecule also serves as a building block in synthesizing chiral monomer precursors for the creation of stereoregular polyamides. This application is crucial for the development of materials with specific optical and mechanical properties, demonstrating the compound's role in advanced materials science (Gómez, Orgueira, & Varela, 2003).

Development of Chiral Poly(methylpropargyl ester)s

The synthesis of chiral poly(methylpropargyl ester)s using amino acid-derived monomers showcases the compound's application in polymer chemistry. These polymers exhibit one-handed helical structures and have potential applications in creating materials with unique optical properties (Qu, Sanda, & Masuda, 2009).

Peptide Conformation Study

Investigating the role of N-methylation in peptide conformation, using derivatives of our molecule of interest, provides valuable insights into the design of peptides with specific biological activities. This research contributes to our understanding of peptide structure-function relationships (Jankowska et al., 2002).

Properties

IUPAC Name

(2R)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-18(2,3)27-17(25)21-19(4,5)16(24)20-14(15(22)23)12-26-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSOZMTZHUAWDU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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